molecular formula C13H9Cl2NO B12460145 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol

Cat. No.: B12460145
M. Wt: 266.12 g/mol
InChI Key: ZXMFEABSEJLOMD-UHFFFAOYSA-N
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Description

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-aminophenol. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like glacial acetic acid to facilitate the formation of the Schiff base. The reaction mixture is stirred at room temperature for several hours until the product precipitates out. The precipitate is then filtered, washed, and recrystallized to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol involves its interaction with biological targets such as enzymes and receptors. The Schiff base moiety can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol
  • 4-{[(E)-(2,4-difluorophenyl)methylidene]amino}phenol
  • 4-{[(E)-(2,4-dibromophenyl)methylidene]amino}phenol

Uniqueness

4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol is unique due to the presence of two chlorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern enhances its potential as an antimicrobial and anticancer agent compared to its mono- or difluoro-substituted analogs .

Properties

Molecular Formula

C13H9Cl2NO

Molecular Weight

266.12 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H9Cl2NO/c14-10-2-1-9(13(15)7-10)8-16-11-3-5-12(17)6-4-11/h1-8,17H

InChI Key

ZXMFEABSEJLOMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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